molecular formula C15H14N2O2 B12559174 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione CAS No. 182410-19-1

2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione

Cat. No.: B12559174
CAS No.: 182410-19-1
M. Wt: 254.28 g/mol
InChI Key: QIKWQLGORXJYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is a compound belonging to the pyrido[3,2-g]quinoline familyIt is known for its stability and compatibility with several pharmaceutical excipients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyridoquinoline core through cyclization of appropriate precursors.

    Methylation: Introduction of methyl groups at specific positions using methylating agents.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectrometry (FTIR), and gas chromatography coupled with mass spectrometry (GC/MS) are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves its interaction with molecular targets and pathways within cells. It has been shown to reverse multidrug resistance by inhibiting efflux pumps in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents. This enhances the efficacy of the treatment and reduces the likelihood of resistance development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the pyrido[3,2-g]quinoline family include:

Uniqueness

2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to reverse multidrug resistance sets it apart from other compounds in the same family, making it a valuable candidate for further research and development .

Properties

CAS No.

182410-19-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2,8,10-trimethyl-1,9-dihydropyrido[3,2-g]quinoline-4,6-dione

InChI

InChI=1S/C15H14N2O2/c1-7-4-12(18)10-6-11-13(19)5-8(2)17-15(11)9(3)14(10)16-7/h4-6H,1-3H3,(H,16,18)(H,17,19)

InChI Key

QIKWQLGORXJYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC3=C(C(=C2N1)C)NC(=CC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.